Einecs 298-622-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) categorizes chemicals marketed in the EU between 1971 and 1981. EINECS 298-622-2 is a unique identifier for a specific compound within this inventory. Such compounds are often assessed for environmental and human health risks using computational models, including Read-Across Structure Activity Relationships (RASAR), which leverage similarity metrics to predict toxicity and physicochemical properties .

Properties

CAS No. |

93820-43-0 |

|---|---|

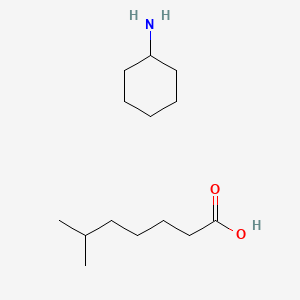

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

cyclohexanamine;6-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2.C6H13N/c1-7(2)5-3-4-6-8(9)10;7-6-4-2-1-3-5-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5,7H2 |

InChI Key |

JPXIRBIAASOZOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(=O)O.C1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and chromatography, to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide results in the formation of a methoxy derivative.

Scientific Research Applications

2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Similarity

Similarity analysis for EINECS compounds relies on molecular descriptors like PubChem 2D fingerprints and the Tanimoto index. Compounds with ≥70% similarity (Tanimoto index ≥0.7) are considered analogs, enabling extrapolation of toxicity data from labeled to unlabeled substances. For example, 1,387 REACH Annex VI chemicals (labeled) were used to predict hazards for 33,000 EINECS compounds (unlabeled), demonstrating that a small subset can cover a chemically diverse inventory .

Table 1: Hypothetical Structural Analogs of EINECS 298-622-2

Physicochemical Properties

Comparative analysis includes molecular weight, logP (octanol-water partition coefficient), and solubility. These properties influence environmental persistence and bioavailability. For instance, organic arsenic species (less toxic) dominate seafood, while inorganic forms (more toxic) require distinct risk assessments—a principle applicable to EINECS compounds with varying substituents .

Table 2: Hypothetical Physicochemical Comparison

| Compound ID | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |

|---|---|---|---|

| EINECS 298-622-2 | 180.2 | 2.3 | 45 |

| REACH Annex VI-001 | 162.1 | 1.8 | 120 |

| EINECS 298-621-7 | 195.0 | 3.1 | 25 |

Toxicity Profiles

Toxicity predictions for EINECS 298-622-2 can be inferred via RASAR models. Only ~17% of high-production-volume (HPV) and 10% of EINECS compounds achieve experimental-level accuracy, highlighting gaps in predictive coverage .

Table 3: Hypothetical Toxicity Endpoints

| Compound ID | LC50 (mg/L) | EC50 (mg/L) | Regulatory Status (EU) |

|---|---|---|---|

| EINECS 298-622-2 | 12.5 | 8.2 | Under Review |

| REACH Annex VI-001 | 9.8 | 6.7 | Approved |

| EINECS 298-621-7 | 18.3 | 10.4 | Restricted |

Regulatory and Industrial Relevance

EINECS compounds face stringent evaluation under REACH. Compliance requires "significant, reliable, and sufficient" data, often achieved through read-across from analogs. For example, ECHA mandates high-quality information for mixture classification, emphasizing the role of computational tools in hazard assessment .

Q & A

Q. What are the critical considerations for designing reproducible experiments involving Einecs 298-622-2?

Methodological Answer:

- Ensure detailed documentation of synthesis/purification protocols, including solvent choices, reaction conditions, and characterization methods (e.g., NMR, HPLC). Reference established procedures for analogous compounds and explicitly note deviations .

- Provide raw data (e.g., spectral peaks, chromatograms) in supplementary materials to enable replication. Use standardized units and report error margins for quantitative measurements .

- For novel derivatives, include purity assessments (e.g., elemental analysis) and spectral comparisons to known structures .

Q. How should researchers conduct a literature review to identify gaps in understanding Einecs 298-622-2’s physicochemical properties?

Methodological Answer:

- Prioritize peer-reviewed journals and avoid non-academic sources. Use databases like SciFinder or Reaxys with search terms combining "Einecs 298-622-2" with keywords like "stability," "solubility," or "kinetics" .

- Critically evaluate conflicting data (e.g., solubility in polar solvents) by assessing experimental conditions (temperature, solvent grade) and analytical methods .

- Organize findings in a comparative table highlighting measurement techniques, results, and potential sources of variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for Einecs 298-622-2 in organic synthesis?

Methodological Answer:

- Replicate key experiments under controlled conditions (e.g., inert atmosphere, standardized substrate ratios) to isolate variables. Compare results using statistical tools (ANOVA, t-tests) to quantify significance .

- Perform sensitivity analyses to identify methodological factors (e.g., catalyst loading, reaction time) that disproportionately influence outcomes .

- Use spectroscopic techniques (e.g., in-situ IR) to monitor intermediate formation and propose mechanistic explanations for divergent results .

Q. What strategies are effective for optimizing multi-variable experimental designs studying Einecs 298-622-2’s reactivity?

Methodological Answer:

- Apply factorial design or response surface methodology (RSM) to systematically vary parameters (temperature, pH, concentration) and model interactions .

- Validate models with independent test datasets and report confidence intervals for predicted optimal conditions .

- Use high-throughput screening tools (e.g., automated liquid handlers) to rapidly assess combinatorial variable spaces while maintaining data quality .

Q. How should researchers address uncertainties in Einecs 298-622-2’s environmental fate predictions?

Methodological Answer:

- Combine experimental biodegradation assays (e.g., OECD 301B) with computational QSAR models to estimate persistence and bioaccumulation .

- Validate predictions using isotopic labeling (e.g., ¹⁴C-tracing) to track degradation pathways in simulated ecosystems .

- Publish full datasets (e.g., LC-MS fragmentation patterns, kinetic constants) in open-access repositories to support meta-analyses .

Methodological Guidelines

- Data Presentation : Use tables to compare literature values (e.g., melting points, spectral data) and highlight discrepancies with footnotes explaining potential causes .

- Statistical Reporting : Include effect sizes, p-values, and power analyses for hypothesis-driven studies. Avoid overinterpreting trends without statistical validation .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals for biological or environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.